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Compound of Interest

Compound Name: Reactive green 12

CAS No.: 12225-80-8

Cat. No.: B1171857

Get Quote

An In-depth Technical Guide on the Core Properties and Applications of Reactive Green 12
and its Analogs in Scientific Research.

Introduction
Reactive Green 12, a synthetic dye belonging to the triazine class of compounds, has

garnered interest beyond its traditional use in the textile industry. Its unique chemical structure

allows for specific interactions with a variety of proteins, making it and its analogs valuable

tools in biochemical research and drug development. This technical guide provides a

comprehensive overview of Reactive Green 12, including its chemical identity, and explores its

applications in protein purification and enzyme inhibition, drawing on data from structurally

similar and more extensively studied triazine dyes.

Chemical and Technical Identification
A clear identification of Reactive Green 12 is fundamental for its application in research. The

following table summarizes its key identifiers.
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Identifier Value

CAS Number 72152-45-5

C.I. Name Reactive Green 12

Synonyms
Cibacron Brilliant Green T 3G-E, Procion Green

H-E4BD, Reactive Green 19

Molecular Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆

Molecular Weight 1418.93 g/mol

IUPAC Name

hexasodium;(3Z)-5-amino-6-{(E)-[4-({4-chloro-6-

[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-

yl}amino)-2-sulfonatophenyl]diazenyl}-3-{[4-({4-

chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-

triazin-2-yl}amino)-2-

sulfonatophenyl]hydrazono}-4-oxo-3,4-

dihydronaphthalene-2,7-disulfonate

Applications in Drug Development and Research
The utility of Reactive Green 12 and its analogs in the life sciences primarily stems from their

ability to act as affinity ligands for a wide range of proteins, particularly those that bind

nucleotides such as NAD(P)H and ATP. This property is exploited in affinity chromatography for

the purification of enzymes and other proteins, and for studying enzyme kinetics and inhibition.

Affinity Chromatography for Protein Purification
Triazine dyes, such as Reactive Green 12, can be covalently immobilized onto a solid support

matrix (e.g., agarose beads) to create an affinity chromatography resin. This resin can then be

used to selectively capture and purify target proteins from complex mixtures like cell lysates.

The interaction is often based on the dye mimicking the structure of natural cofactors.

Key Protein Classes Purified with Triazine Dyes:

Dehydrogenases: These enzymes often have a conserved nucleotide-binding fold for which

triazine dyes show a strong affinity.
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Kinases: As ATP-binding proteins, many kinases can be purified using triazine dye affinity

chromatography.

Other Nucleotide-Binding Proteins: A variety of other enzymes and proteins that utilize

nucleotide cofactors can be purified using this method.

The following table summarizes the binding and elution conditions for the purification of various

proteins using an analog of Reactive Green 12, Cibacron Blue F3GA.

Protein Matrix Binding Buffer Elution Buffer

NAD(P)H:quinone

reductase

Cibacron Blue F3GA-

agarose

Phosphate buffer (pH

7.8)

High salt (e.g., 1 M

KCl) or NAD(P)H

gradient

Troponin
Cibacron Blue F3GA-

agarose
Tris-HCl (pH 8.0) 0.5 M KCl

DNA antibodies
Cibacron Blue F3GA-

agarose

Phosphate buffered

saline (PBS)
1.0 M NaCl

Human Interferons
Cibacron Blue F3GA-

dextran-agarose
PBS (pH 7.4)

Ethylene glycol

(hydrophobic

interaction) or high

salt (electrostatic

interaction)

Enzyme Inhibition Studies
Triazine dyes can act as inhibitors for various enzymes, often by competing with the natural

substrate or cofactor for binding to the active site. Studying these inhibitory effects can provide

valuable insights into the enzyme's mechanism of action and can be a starting point for the

design of more specific inhibitors. The inhibition can be reversible or irreversible, depending on

the nature of the interaction.

The table below presents the inhibition constants (Ki) for some triazine dyes against specific

enzymes.
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Enzyme Inhibitor Dye Type of Inhibition Ki (µM)

α1,6-

Fucosyltransferase
Cibacron Blue 3GA Competitive 11

α1,6-

Fucosyltransferase
Reactive Red 120 Competitive 2

L-type Pyruvate

Kinase
Procion Blue MX-R

Specific, protected by

Mg²⁺
Not specified

Experimental Protocols
Protocol for Enzyme Purification using Reactive Green
12 Affinity Chromatography
This protocol provides a general workflow for the purification of a target protein using a

Reactive Green 12-immobilized agarose column.
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1. Column Preparation:
Equilibrate the Reactive Green 12-
agarose column with binding buffer.

2. Sample Loading:
Apply the crude protein extract
(e.g., cell lysate) to the column.

3. Washing:
Wash the column with binding buffer

to remove unbound proteins.

4. Elution:
Elute the bound target protein using

an elution buffer (e.g., high salt
or a competitive ligand).

5. Analysis:
Analyze the collected fractions for
protein content and purity (e.g.,

SDS-PAGE, Western Blot).

Click to download full resolution via product page

Fig. 1: General workflow for enzyme purification using affinity chromatography.

Methodology:

Column Preparation:

Pack a chromatography column with Reactive Green 12-immobilized agarose resin.

Equilibrate the column by washing with 5-10 column volumes of a suitable binding buffer

(e.g., 20 mM Tris-HCl, pH 7.5).

Sample Loading:
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Prepare the crude protein sample (e.g., clarified cell lysate) in the binding buffer.

Load the sample onto the equilibrated column at a controlled flow rate.

Washing:

Wash the column with 10-20 column volumes of the binding buffer to remove non-

specifically bound proteins.

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

Elution:

Elute the target protein by applying an elution buffer. This can be achieved by:

Increasing the ionic strength: A linear gradient or a step-wise increase of salt

concentration (e.g., 0.1-1.0 M NaCl in the binding buffer).

Competitive elution: Including the natural ligand or cofactor (e.g., 0.1-10 mM NAD⁺ or

ATP) in the binding buffer.

Collect fractions throughout the elution process.

Analysis:

Analyze the collected fractions for protein concentration (e.g., Bradford assay).

Assess the purity of the eluted protein using SDS-PAGE.

Confirm the identity of the purified protein by Western blotting or mass spectrometry.

Protocol for Enzyme Inhibition Assay
This protocol outlines the steps to determine the inhibitory effect of Reactive Green 12 on a

target enzyme.
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1. Assay Setup:
Prepare reaction mixtures containing

buffer, substrate, and varying
concentrations of Reactive Green 12.

2. Reaction Initiation:
Add the enzyme to each reaction

mixture to start the reaction.

3. Measurement:
Monitor the reaction rate over time

(e.g., by spectrophotometry).

4. Data Analysis:
Plot reaction rates against substrate
concentration to determine kinetic

parameters (Vmax, Km, Ki).

Click to download full resolution via product page

Fig. 2: Workflow for an enzyme inhibition assay.

Methodology:

Assay Setup:

In a multi-well plate or cuvettes, prepare reaction mixtures containing a suitable buffer, the

enzyme's substrate at various concentrations, and a range of concentrations of Reactive
Green 12. Include control reactions with no inhibitor.

Reaction Initiation:

Initiate the enzymatic reaction by adding a fixed amount of the purified enzyme to each

well or cuvette.

Measurement:
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Immediately measure the initial reaction rate (v₀) by monitoring the change in absorbance

or fluorescence of a substrate or product over a short period.

Data Analysis:

Plot the initial reaction rates against the substrate concentrations for each inhibitor

concentration.

Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the

apparent Vmax and Km values.

Generate a Lineweaver-Burk or other linearized plot to help determine the type of

inhibition (competitive, non-competitive, etc.).

Calculate the inhibition constant (Ki) using appropriate equations based on the determined

mode of inhibition.

Signaling Pathways and Logical Relationships
While Reactive Green 12 is not known to be directly involved in cellular signaling pathways, its

utility in purifying key signaling proteins like kinases allows for the elucidation of these

pathways. The diagram below illustrates the logical relationship in a drug discovery context

where a triazine dye is used to purify a target kinase for inhibitor screening.

Target Purification

Inhibitor Screening Lead Optimization

Cell Lysate
(containing target kinase)

Reactive Green 12
Affinity Chromatography

Purified
Target Kinase

High-Throughput
Screening

Hit Compound
(Kinase Inhibitor)Compound Library Medicinal Chemistry

(SAR Studies) Lead Compound
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Fig. 3: Role of affinity purification in a drug discovery workflow.

Conclusion
Reactive Green 12 and its triazine dye analogs represent a versatile class of chemical tools for

researchers in biochemistry and drug development. Their ability to selectively bind to

nucleotide-requiring enzymes makes them powerful ligands for affinity purification, enabling the

isolation of high-purity proteins for structural and functional studies, as well as for high-

throughput screening of potential inhibitors. Furthermore, their direct inhibitory effects on

certain enzymes provide a means to probe active site architecture and enzyme mechanisms.

While the direct application of Reactive Green 12 in clinical development is not its primary role,

its utility as a research tool can significantly accelerate the early stages of drug discovery.

To cite this document: BenchChem. [Reactive Green 12: A Technical Guide for Researchers
and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171857/docs#reactive-green-12-a-technical-guide-
for-researchers-and-drug-development-professionals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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